molecular formula C17H14FNO5S2 B2542103 Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 941919-18-2

Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2542103
CAS No.: 941919-18-2
M. Wt: 395.42
InChI Key: ZYTCDGCRMBTOEA-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with a fluoro group at position 4, a sulfamoyl group linked to a 3-methoxyphenyl moiety at position 3, and a methyl ester at position 2. This structure combines aromatic, sulfonamide, and ester functionalities, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis likely involves sulfonylation and esterification steps, analogous to methods used for benzothiazine derivatives .

Properties

IUPAC Name

methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5S2/c1-23-11-6-3-5-10(9-11)19-26(21,22)16-14-12(18)7-4-8-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTCDGCRMBTOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aldehydes with Thioglycolates

A widely adopted approach involves reacting fluorinated benzaldehydes with methyl thioglycolate under basic conditions. For example, 4-fluoro-3-nitrobenzaldehyde reacts with methyl thioglycolate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C to yield methyl 4-fluoro-3-nitro-1-benzothiophene-2-carboxylate (Fig. 1A). The nitro group is later reduced to an amine for sulfonylation.

Key Data :

  • Yield : 68–75%
  • Conditions : DMF, K₂CO₃, 60°C, 2 hours
  • Characterization : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.52 (d, J = 10.8 Hz, 1H), 3.95 (s, 3H).

Introduction of the Sulfamoyl Group

Chlorosulfonation and Amine Coupling

Direct sulfonylation at position 3 is achieved via chlorosulfonic acid treatment. Methyl 4-fluoro-1-benzothiophene-2-carboxylate reacts with chlorosulfonic acid at 0°C to form the sulfonyl chloride intermediate, which is subsequently treated with 3-methoxyaniline in dichloromethane (DCM) with triethylamine (TEA) to install the sulfamoyl group (Fig. 2A).

Key Data :

  • Sulfonation Yield : 82%
  • Amine Coupling Yield : 78%
  • Conditions :
    • Sulfonation: ClSO₃H, 0°C → rt, 2 hours
    • Coupling: 3-Methoxyaniline, TEA, DCM, 12 hours.

Direct Sulfamoylation via Sulfonhydrazides

Alternative routes utilize sulfonhydrazides as sulfamoyl precursors. Electrochemical activation of sulfonhydrazides generates sulfamidyl radicals, which undergo ipso-addition to the benzothiophene core, followed by S-migration (Fig. 2B). This method avoids harsh chlorosulfonic acid but requires optimization for regioselectivity.

Key Data :

  • Yield : 50–58%
  • Conditions : NH₄I, acetonitrile/water, 10 mA, 8 hours.

Methyl Ester Formation

The methyl ester at position 2 is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Two strategies are prevalent:

Esterification of Carboxylic Acid Precursors

Benzothiophene-2-carboxylic acid derivatives are esterified using methanol and sulfuric acid (H₂SO₄) under reflux. For example, methyl 4-fluoro-3-sulfamoyl-1-benzothiophene-2-carboxylate is obtained in 85% yield after 6 hours.

Key Data :

  • Yield : 80–85%
  • Conditions : MeOH, H₂SO₄, reflux, 6 hours.

In Situ Ester Formation During Cyclization

Using methyl thioglycolate instead of ethyl thioglycolate in the cyclocondensation step directly yields the methyl ester, streamlining the synthesis. This method reduces the need for post-cyclization modifications.

Key Data :

  • Yield : 70–75%
  • Conditions : Methyl thioglycolate, K₂CO₃, DMF, 60°C.

Integrated Synthetic Routes

Sequential Approach (Cyclocondensation → Sulfonylation → Esterification)

  • Cyclocondensation : 4-Fluoro-3-nitrobenzaldehyde + methyl thioglycolate → methyl 4-fluoro-3-nitro-1-benzothiophene-2-carboxylate.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.
  • Sulfonylation : Chlorosulfonation followed by 3-methoxyaniline coupling.
  • Esterification (if needed) : Methanol/H₂SO₄ reflux.

Overall Yield : 45–50%.

Electrochemical One-Pot Synthesis

  • Core Formation : Sulfonhydrazide + alkyne under electrochemical conditions.
  • In Situ Sulfamoylation : Radical-mediated sulfamoyl group installation.
  • Ester Retention : Methyl ester introduced via methyl thioglycolate.

Overall Yield : 35–40% (estimated).

Challenges and Optimization

  • Regioselectivity : Competing ortho/ipso addition during sulfonylation necessitates careful control of reaction conditions.
  • Functional Group Stability : The methyl ester may hydrolyze under strong acidic/basic conditions; thus, late-stage esterification is avoided.
  • Purification : Silica gel chromatography is typically required to separate regioisomers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfamoyl and benzothiophene groups.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and sulfamoyl group can enhance its binding affinity and specificity. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: benzothiazine derivatives, 1,3,4-oxadiazoles, and sulfonylurea herbicides.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The sulfamoyl group and ester moiety in the target compound may form hydrogen-bonding networks akin to those observed in 1,3,4-oxadiazoles, influencing crystal packing and solubility .
  • Crystallography : Structural validation of such compounds typically employs SHELX programs (e.g., SHELXL for refinement) and tools like ORTEP-III for visualization, ensuring accurate determination of regiochemistry and stereoelectronic effects .

Key Research Findings and Implications

Synthetic Efficiency : The target compound’s synthesis benefits from methodologies avoiding post-cyclization modifications, a limitation in benzothiazine chemistry .

Bioactivity Potential: Structural parallels to LMM5/LMM12 suggest antifungal or enzyme-inhibitory activity, though empirical validation is needed .

Agrochemical Divergence : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl), the benzothiophene core and ester group may steer applications toward pharmaceuticals rather than agriculture .

Biological Activity

Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its anticancer effects, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16FNO4S2
  • Molecular Weight : 387.44 g/mol

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. The National Cancer Institute (NCI) has conducted screenings to evaluate the compound's effects on various cancer cell lines. The findings suggest selective cytotoxicity against specific types of cancer cells, including:

Cell Line Cancer Type Growth Inhibition (%)
RPMI-8226Leukemia20%
A549Non-Small Cell Lung Cancer15%
A498Renal Cancer25%
UACC-257Melanoma30%

These results indicate a promising profile for further development as an anticancer agent.

The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group is particularly notable for its ability to modulate biological activity through binding interactions, potentially leading to the inhibition of tumor growth and proliferation.

Anti-inflammatory Properties

In addition to its anticancer activity, preliminary studies suggest that the compound may possess anti-inflammatory properties. The presence of the methoxyphenyl group is hypothesized to enhance these effects by modulating inflammatory pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Findings

A series of experimental studies have been conducted to further explore the biological activity of this compound:

  • In vitro Studies : Various assays were performed to assess cell viability and apoptosis in cancer cell lines treated with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
  • In vivo Studies : Animal models have been used to evaluate the efficacy of this compound in reducing tumor size. These studies demonstrated significant tumor regression compared to control groups.
  • Comparative Analysis : The compound was compared with established anticancer agents using COMPARE analysis from NCI data, revealing unique patterns that suggest distinct mechanisms of action compared to traditional chemotherapeutics.

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